4-[2-Acetyl-1-(acetylamino)-3-oxobutyl]-2-methoxyphenyl acetate
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Overview
Description
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including acetyl, acetamido, oxo, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One possible synthetic route includes:
Starting Material Preparation: Begin with the synthesis of 2-methoxyphenyl acetate from 2-methoxyphenol and acetic anhydride under acidic conditions.
Formation of Intermediate: React the 2-methoxyphenyl acetate with a suitable acylating agent, such as acetyl chloride, to introduce the acetyl group.
Amidation Reaction: Introduce the acetamido group through an amidation reaction using acetic anhydride and ammonia or an amine.
Oxidation: Oxidize the intermediate compound to introduce the oxo group using an oxidizing agent like potassium permanganate or chromium trioxide.
Final Assembly: Combine the intermediate with a suitable butylating agent to form the final product, 4-(2-acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, potentially altering the compound’s reactivity and properties.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, diketones, or quinones.
Reduction: Alcohols or diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its multiple functional groups and reactivity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-(2-acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-hydroxyphenyl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-ethoxyphenyl acetate: Similar structure but with an ethoxy group instead of a methoxy group.
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
4-(2-Acetyl-1-acetamido-3-oxobutyl)-2-methoxyphenyl acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C17H21NO6 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[4-(1-acetamido-2-acetyl-3-oxobutyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H21NO6/c1-9(19)16(10(2)20)17(18-11(3)21)13-6-7-14(24-12(4)22)15(8-13)23-5/h6-8,16-17H,1-5H3,(H,18,21) |
InChI Key |
BQOQAEHUAWHFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC(=C(C=C1)OC(=O)C)OC)NC(=O)C)C(=O)C |
Origin of Product |
United States |
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